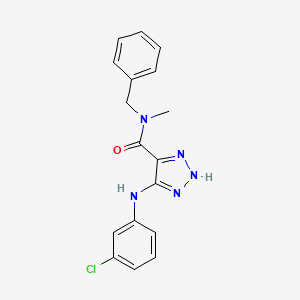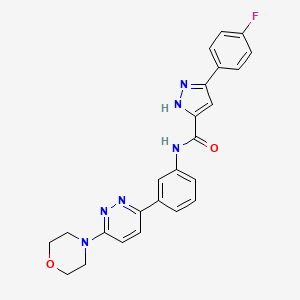
N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of benzyl chloride and 3-chloroaniline as starting materials.
Methylation: The final step involves the methylation of the nitrogen atom in the triazole ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl chloride, 3-chloroaniline, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or antiviral agent.
Mecanismo De Acción
The mechanism of action of N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. Additionally, the compound may interfere with DNA replication and repair mechanisms, further contributing to its anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-N-isopropyl-1H-pyrazole-3-carboxamide
- (5S)-N-Benzyl-5-{[(3-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
Uniqueness
N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure and the presence of both benzyl and chlorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C17H16ClN5O |
|---|---|
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
N-benzyl-5-(3-chloroanilino)-N-methyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O/c1-23(11-12-6-3-2-4-7-12)17(24)15-16(21-22-20-15)19-14-9-5-8-13(18)10-14/h2-10H,11H2,1H3,(H2,19,20,21,22) |
Clave InChI |
PBUVIWJCHJHYFO-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102309.png)


![N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14102320.png)
![N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide](/img/structure/B14102330.png)
![6-bromo-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B14102336.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B14102338.png)
![[R*,S*-(E)]-(+/-)-7-[3-(4-Fluorophenyl)-5-hydroxy-1-(1-Methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid MonosodiuM Salt](/img/structure/B14102342.png)
![4-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}butanoic acid](/img/structure/B14102349.png)
![8-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B14102350.png)
![4-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14102353.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102363.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14102366.png)
